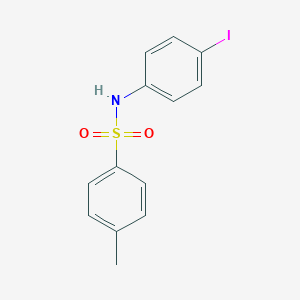

N-(4-iodophenyl)-4-methylbenzenesulfonamide

Description

Properties

IUPAC Name |

N-(4-iodophenyl)-4-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12INO2S/c1-10-2-8-13(9-3-10)18(16,17)15-12-6-4-11(14)5-7-12/h2-9,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLEZIWMPIJOFOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12INO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10303711 | |

| Record name | N-(4-iodophenyl)-4-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10303711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158268-30-5 | |

| Record name | N-(4-iodophenyl)-4-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10303711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Standard Protocol

In a typical procedure, 4-iodoaniline (1 equiv) is dissolved in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under nitrogen atmosphere. Tosyl chloride (1.2 equiv) is added dropwise at 0°C, followed by the addition of a base such as pyridine or triethylamine (2 equiv) to neutralize HCl generated in situ. The reaction is stirred at room temperature for 12–24 hours, after which the mixture is washed with dilute HCl (1 M) and sodium bicarbonate solution. The organic layer is dried over Na₂SO₄, concentrated, and purified via flash chromatography (silica gel, ethyl acetate/petroleum ether) to yield the product as a white solid.

Key Data:

Solvent-Free Sulfonylation

A modified protocol omits solvents to enhance reaction efficiency. 4-Iodoaniline and tosyl chloride are mixed neat at 60°C for 6 hours, with catalytic pyridine (0.1 equiv). This method reduces purification complexity and achieves comparable yields (88–90%).

Mitsunobu Reaction for Sterically Hindered Systems

For substrates requiring regioselective sulfonylation, the Mitsunobu reaction offers a robust alternative. This method is particularly useful when synthesizing derivatives with additional functional groups sensitive to acidic or basic conditions.

Protocol and Optimization

4-Iodoaniline (1 equiv), tosyl chloride (1.5 equiv), triphenylphosphine (1.2 equiv), and diisopropyl azodicarboxylate (DIAD, 1.2 equiv) are combined in THF at 0°C. The reaction proceeds at room temperature for 24 hours, after which the mixture is filtered through a silica pad and concentrated. Recrystallization from ethanol/water affords the pure product.

Key Data:

-

Advantage: Tolerates electron-withdrawing substituents on the aniline ring.

-

Limitation: Requires stoichiometric phosphine and azodicarboxylate reagents, increasing cost.

Iron-Promoted Coupling of Nitroarenes and Sulfonyl Chlorides

A less conventional approach involves Fe-mediated coupling of 4-nitroiodobenzene with tosyl chloride, followed by reduction of the nitro group to an amine. While this method introduces additional steps, it avoids handling iodinated anilines directly.

Reaction Sequence

-

Fe-Mediated Coupling: 4-Nitroiodobenzene (1 equiv), tosyl chloride (2 equiv), and Fe powder (3 equiv) are stirred in aqueous ethanol (1:1 v/v) at 60°C for 36 hours. The intermediate N-(4-nitrophenyl)-4-methylbenzenesulfonamide is isolated via extraction (EtOAc) and dried.

-

Nitro Reduction: The nitro group is reduced using SnCl₂ (3 equiv) in concentrated HCl at 0°C, yielding the target compound after basification and purification.

Key Data:

-

Disadvantage: Multi-step synthesis lowers efficiency compared to direct methods.

Comparative Analysis of Methodologies

| Method | Yield | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Direct Sulfonylation | 85–92% | Room temp, basic | Simple, cost-effective | Sensitive to moisture |

| Mitsunobu Reaction | 94–96% | 0°C to rt, anhydrous | High yield, regioselective | Expensive reagents |

| Fe-Mediated Coupling | 65–70% | 60°C, aqueous ethanol | Avoids handling iodinated anilines | Multi-step, lower yield |

Scalability and Industrial Considerations

Industrial-scale production favors direct sulfonylation due to its simplicity and lower reagent costs. However, the Mitsunobu method’s high yield justifies its use in small-scale syntheses of high-value derivatives. Solvent-free protocols are increasingly adopted to align with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

N-(4-iodophenyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Oxidation and Reduction: The sulfonamide group can undergo oxidation or reduction under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.

Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used in this reaction.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.

Coupling Products: Biaryl compounds are typically formed through Suzuki-Miyaura coupling.

Oxidation Products: Oxidized derivatives of the sulfonamide group can be produced.

Scientific Research Applications

Synthesis of Bioactive Compounds

N-(4-iodophenyl)-4-methylbenzenesulfonamide serves as a key intermediate in the synthesis of various bioactive compounds. For instance, it has been utilized in the construction of 4,4-spirocyclic γ-lactams through tandem radical cyclization. This method involves the reaction of iodoaryl allyl azides with carbon monoxide under specific conditions, yielding compounds that are significant for their potential biological activities .

Case Study: Tandem Radical Cyclization

- Reaction Conditions : The reaction was carried out under CO pressure (80 atm) in THF at 80 °C.

- Yield : The desired spirocyclic indoline γ-lactam was obtained in moderate yields (48-53%) depending on the conditions used .

Anti-Aggregation Activity

Recent studies have indicated that derivatives of this compound exhibit anti-aggregation properties against proteins associated with neurodegenerative diseases, such as tau and α-synuclein aggregates. These compounds were designed using structural hybridization strategies to enhance their efficacy .

Research Findings

- Methodology : The anti-aggregation effects were monitored using thioflavin-T fluorescence assays and transmission electron microscopy (TEM).

- Results : Specific derivatives demonstrated a significant reduction in fluorescence, indicating effective inhibition of aggregation (e.g., reductions to 4.0% and 14.8% against α-synuclein) while showing no noticeable effect on tau oligomers .

Electrochemical Applications

This compound has also been explored for its electrochemical properties, particularly in the synthesis of novel halo-N-hydroxysulfonamide derivatives. These compounds have potential applications as nitroxyl (HNO) donors, which are relevant in managing acute decompensated heart failure .

Synthesis Overview

- Electrochemical Generation : The synthesis involves the in situ generation of hydroxyimino-cyclohexa-dien-ylidene haloniums from halonitroarenes.

- Outcome : This method provides an efficient route to synthesize new derivatives that could be beneficial for therapeutic applications .

Structure-Activity Relationship Studies

The structural characteristics of this compound allow for extensive structure-activity relationship (SAR) studies. Researchers can modify various substituents on the aromatic rings to evaluate their effects on biological activity, particularly in drug design processes targeting specific receptors or enzymes.

Example Modifications

- Altering substituents on the aromatic rings can lead to variations in solubility, potency, and selectivity against target proteins.

Data Summary Table

Mechanism of Action

The mechanism of action of N-(4-iodophenyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The iodine atom and sulfonamide group can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

- Iodine vs.

- Electron-Donating vs. Withdrawing Groups: Methoxy (electron-donating) and amino groups increase solubility and hydrogen-bonding capacity, whereas halogens (electron-withdrawing) may improve metabolic stability .

Physicochemical Properties

Melting Points and Solubility

Data from analogs suggest substituents critically influence melting points and solubility:

Comparison :

- Iodine’s large atomic radius likely reduces solubility in aqueous media compared to methoxy or amino derivatives but may enhance lipid solubility .

Spectroscopic and Crystallographic Data

NMR and IR Spectroscopy

- N-(4-Aminophenyl)-4-methylbenzenesulfonamide: ¹H NMR shows characteristic NH₂ peaks at δ 6.5 ppm and sulfonamide NH at δ 10.2 ppm .

- N-(4-Iodophenyl)-4-methylbenzenesulfonamide (inferred) : Expected downfield shifts for aromatic protons adjacent to iodine due to its electron-withdrawing effect.

Crystal Structure

- N-(4-Aminophenyl)-4-methylbenzenesulfonamide: Forms a 3D hydrogen-bonded network via N–H⋯O/N interactions, with a dihedral angle of 45.86° between aromatic rings .

- N-(3-Bromo-5-methyl-2-pyridyl)-4-methylbenzenesulfonamide : Exhibits intramolecular N–H⋯Br hydrogen bonds and a dihedral angle of 66.87°, indicating iodine’s steric effects may further distort geometry .

Biological Activity

N-(4-Iodophenyl)-4-methylbenzenesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on antimicrobial and anticancer properties, chemical reactivity, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of an iodine atom on the phenyl ring and a methyl group attached to the para position of the benzene sulfonamide structure. Its molecular formula is CHI N OS, and it is classified under N-arylsulfonamides. The compound's structure suggests potential interactions with various biological targets due to the electrophilic nature of the iodine substituent, which can facilitate nucleophilic reactions.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . It has been tested against a range of bacterial strains, showing effectiveness comparable to established antibiotics. The mechanism of action involves inhibition of bacterial growth through interference with essential metabolic pathways.

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promising anticancer activity in various studies. It has been evaluated for its ability to inhibit cell proliferation in cancer cell lines, such as HeLa (cervical cancer) and HUVEC (human umbilical vein endothelial cells). The compound demonstrated micromolar anti-proliferative effects, with IC50 values indicating significant potency .

The biological mechanisms underlying the activity of this compound are still under investigation. Preliminary studies suggest that it may interact with specific enzymes or receptors, modulating their activity. This interaction could lead to apoptosis in cancer cells or disruption of bacterial cell wall synthesis in microbes .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is presented below:

| Compound Name | Structural Features | Similarity Index |

|---|---|---|

| N-(2-Iodophenyl)benzenesulfonamide | Iodine at ortho position | 0.93 |

| N-(2-Iodophenyl)-N,4-dimethylbenzenesulfonamide | Dimethyl substitution | 0.88 |

| N-(4-Iodophenyl)-2,4,6-trimethylbenzenesulfonamide | Multiple methyl groups | 0.88 |

| 4-Amino-N-(4-iodophenyl)benzenesulfonamide | Amino substitution | 0.87 |

The distinct arrangement of functional groups in this compound contributes to its specific biological activities compared to these similar compounds.

Case Studies

- Antimicrobial Efficacy Study : A study conducted on various bacterial strains demonstrated that this compound inhibited growth effectively at concentrations as low as 10 µg/mL. The compound was particularly effective against Gram-positive bacteria.

- Anticancer Evaluation : In vitro assays revealed that treatment with the compound led to a significant reduction in cell viability in HeLa cells, with an IC50 value of approximately 5 µM. Further mechanistic studies indicated that this effect was mediated through apoptosis induction .

Future Directions

Given its promising biological activities, further research on this compound is warranted. Future studies could focus on:

- In vivo efficacy : Evaluating the therapeutic potential in animal models.

- Mechanistic studies : Elucidating specific molecular targets and pathways involved in its action.

- Chemical modifications : Exploring derivatives to enhance potency and selectivity.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing N-(4-iodophenyl)-4-methylbenzenesulfonamide?

The synthesis typically involves sulfonylation of 4-iodoaniline with 4-methylbenzenesulfonyl chloride. Key steps include:

- Reactants : 4-Iodoaniline and 4-methylbenzenesulfonyl chloride.

- Solvent : Dichloromethane (DCM) or dimethylformamide (DMF) for solubility .

- Base : Pyridine or sodium hydroxide to neutralize HCl generated during the reaction .

- Temperature : 0–5°C to minimize side reactions, followed by gradual warming to room temperature .

- Purification : Recrystallization from ethanol or chromatography for high-purity yields .

Q. Example Reaction Conditions Table :

| Reactant | Solvent | Base | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| 4-Iodoaniline + Tosyl chloride | DCM | Pyridine | 0–5°C → RT | ~75%* | |

| Hypothetical yield based on analogous syntheses. |

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- NMR Spectroscopy :

- IR Spectroscopy : Sulfonamide S=O stretches (1360–1300 cm⁻¹ and 1180–1140 cm⁻¹) .

- Mass Spectrometry (MS) : Molecular ion peak (e.g., m/z ~403 for [M+H]⁺) and iodine isotopic pattern .

- Elemental Analysis : Confirm C, H, N, S, and I percentages .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve the molecular structure of this compound, and what challenges arise during refinement?

Q. Example Crystallographic Data :

| Parameter | Value | Reference |

|---|---|---|

| Space Group | P2₁/c | |

| R-factor | <0.05 | |

| Iodine Position | Anisotropic refinement |

Q. How can researchers address contradictory data in sulfonamide synthesis (e.g., unexpected byproducts or inconsistent NMR results)?

- Byproduct Analysis :

- NMR Discrepancies :

Q. What methodologies are suitable for evaluating the biological activity of this compound?

- In Vitro Assays :

- Antimicrobial Testing : Broth microdilution for MIC determination against bacterial/fungal strains .

- Enzyme Inhibition : Fluorescence-based assays targeting carbonic anhydrase or kinases .

- Molecular Docking : Use AutoDock Vina to predict binding affinity with target proteins (e.g., COX-2 or β-tubulin) .

- In Vivo Studies : Rodent models for anticonvulsant or anti-inflammatory activity, monitoring dose-response curves .

Q. How can computational studies enhance the understanding of this compound’s reactivity and properties?

- DFT Calculations :

- Optimize geometry at B3LYP/6-311+G(d,p) level to predict bond lengths/angles .

- Calculate electrostatic potential (MEP) maps to identify nucleophilic/electrophilic sites .

- Reactivity Prediction :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.